3-tert-Butyl-2-hydroxy-5-methoxybenzaldehyde

Catalog No.
S1922475
CAS No.
123013-13-8
M.F
C12H16O3
M. Wt
208.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-tert-Butyl-2-hydroxy-5-methoxybenzaldehyde

CAS Number

123013-13-8

Product Name

3-tert-Butyl-2-hydroxy-5-methoxybenzaldehyde

IUPAC Name

3-tert-butyl-2-hydroxy-5-methoxybenzaldehyde

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

InChI

InChI=1S/C12H16O3/c1-12(2,3)10-6-9(15-4)5-8(7-13)11(10)14/h5-7,14H,1-4H3

InChI Key

BSOBIHUVDDETHG-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC(=CC(=C1O)C=O)OC

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C=O)OC

3-tert-Butyl-2-hydroxy-5-methoxybenzaldehyde is an organic compound with the molecular formula C₁₂H₁₆O₃. It features a benzaldehyde functional group, characterized by the presence of a formyl group (-CHO) attached to a benzene ring that also contains a tert-butyl group and hydroxy and methoxy substituents. This compound is notable for its potential applications in organic synthesis and medicinal chemistry due to its unique structural features, which may influence its chemical reactivity and biological activity.

Typical of aldehydes and phenolic compounds. One significant reaction involves its condensation with acetylacetone, leading to the formation of unusual products, indicating its potential for complex organic transformations . Additionally, it can participate in nucleophilic addition reactions due to the electrophilic nature of the carbonyl carbon in the aldehyde group.

Synthesis of 3-tert-butyl-2-hydroxy-5-methoxybenzaldehyde can be achieved through several methods:

  • Condensation Reaction: A common method involves the condensation of 3-tert-butyl-4-hydroxyanisole with formaldehyde in acidic conditions .
  • Heating Mixtures: Another synthetic route includes heating a mixture of 3-tert-butyl-4-hydroxyanisole and urotropine in glacial acetic acid .

These methods highlight the versatility of synthetic approaches available for this compound.

3-tert-Butyl-2-hydroxy-5-methoxybenzaldehyde has potential applications in various fields:

  • Organic Synthesis: It can serve as an intermediate in the synthesis of more complex organic molecules.
  • Pharmaceuticals: Its structural properties may lend themselves to drug development, particularly in creating compounds with desired biological activities.
  • Material Science: The compound could be utilized in developing new materials due to its unique chemical properties.

Several compounds share structural similarities with 3-tert-butyl-2-hydroxy-5-methoxybenzaldehyde, allowing for comparative analysis:

Compound NameMolecular FormulaKey Features
3-tert-butyl-2-hydroxy-5-methylbenzaldehydeC₁₂H₁₆O₂Contains a methyl group instead of methoxy
4-tert-butylphenolC₁₄H₂₂OLacks an aldehyde functionality
2-hydroxy-5-methoxybenzaldehydeC₈H₈O₃Similar functional groups but different structure

Uniqueness

The uniqueness of 3-tert-butyl-2-hydroxy-5-methoxybenzaldehyde lies in its combination of a tert-butyl group, hydroxyl group, methoxy group, and aldehyde functionality within a single molecule. This specific arrangement may confer distinct chemical reactivity and biological properties compared to similar compounds listed above.

3-tert-Butyl-2-hydroxy-5-methoxybenzaldehyde (CAS 123013-13-8) is a substituted aromatic aldehyde with the molecular formula C₁₂H₁₆O₃ and a molecular weight of 208.25 g/mol. Its structure features a benzene ring substituted with three functional groups: a hydroxyl (-OH) group at position 2, a tert-butyl (-C(CH₃)₃) group at position 3, and a methoxy (-OCH₃) group at position 5 (Figure 1). The aldehyde functional group (-CHO) occupies position 1, completing the aromatic system.

Key Structural Features:

  • Aromatic Core: A benzene ring with ortho (positions 1 and 2) and para (positions 1 and 5) substituents.
  • Steric Effects: The bulky tert-butyl group at position 3 introduces steric hindrance, influencing reactivity and molecular interactions.
  • Electronic Effects: The hydroxyl and methoxy groups act as electron-donating substituents, directing electrophilic aromatic substitution to specific positions.

The compound belongs to the salicylaldehyde derivative family, distinguished by its substitution pattern. Its classification spans:

  • Aromatic aldehydes (due to the -CHO group on a benzene ring).
  • Phenolic compounds (due to the -OH group).
  • Ethers (due to the methoxy group).

Historical Context and Discovery

The compound was first synthesized in the late 20th century, with its CAS registry entry created on October 25, 2006. Its development arose from efforts to modify salicylaldehyde’s reactivity and solubility for applications in coordination chemistry and organic synthesis.

Synthesis Milestones:

  • Early Methods: Initial routes involved Reimer-Tiemann reactions, where phenols react with chloroform under basic conditions to form ortho-hydroxybenzaldehydes.
  • Modern Adaptations: Advanced protocols use paraformaldehyde and magnesium chloride with 2-tert-butylphenol in tetrahydrofuran (THF), achieving yields up to 90%. For example:
    $$
    \text{2-tert-butylphenol} + \text{paraformaldehyde} \xrightarrow{\text{MgCl}2, \text{Et}3\text{N}} \text{3-tert-butyl-2-hydroxybenzaldehyde}
    $$
  • Patent Innovations: A 1995 patent (CA2133935A1) detailed the use of hexamethylenetetramine and 2,4-di-tert-butylphenol in acetic acid to synthesize related tert-butylsalicylaldehydes.

These methods highlight the compound’s role in exploring sterically hindered aromatic systems for catalytic and materials science applications.

Nomenclature and Systematic Naming Conventions

The IUPAC name 3-tert-butyl-2-hydroxy-5-methoxybenzaldehyde follows systematic rules:

  • Parent Chain: Benzene ring with an aldehyde group (-CHO) at position 1.
  • Substituents:
    • Hydroxyl (-OH) at position 2.
    • tert-Butyl (-C(CH₃)₃) at position 3.
    • Methoxy (-OCH₃) at position 5.

Alternative Names:

  • 3-t-Butyl-5-methoxysalicylaldehyde.
  • Benzaldehyde, 3-(1,1-dimethylethyl)-2-hydroxy-5-methoxy-.

Numbering System:

The aldehyde group receives the lowest possible locant (position 1), with subsequent substituents numbered to minimize their positions. This ensures consistency with IUPAC guidelines for polysubstituted aromatic compounds.

Position within Aromatic Aldehyde Chemistry

3-tert-Butyl-2-hydroxy-5-methoxybenzaldehyde occupies a niche in aromatic aldehyde chemistry due to its unique substitution pattern:

Comparative Analysis with Salicylaldehyde:

PropertySalicylaldehyde3-tert-Butyl-2-hydroxy-5-methoxybenzaldehyde
Substituents-OH (position 2)-OH (2), -C(CH₃)₃ (3), -OCH₃ (5)
Steric BulkLowHigh (tert-butyl group)
Electron Effects-OH directs meta/para-OH and -OCH₃ direct para to substituents
ApplicationsCoumarin synthesisLigands for metal complexes

Key Roles in Coordination Chemistry:

  • Schiff Base Formation: Reacts with diamines (e.g., ethylenediamine) to form salen-type ligands, which coordinate transition metals like Mn, Cu, and Co. For example:
    $$
    2 \, \text{RCHO} + \text{H}2\text{NCH}2\text{CH}2\text{NH}2 \rightarrow \text{RCH=NCH}2\text{CH}2\text{N=CHR} + 2 \, \text{H}_2\text{O}
    $$
    where R = 3-tert-butyl-2-hydroxy-5-methoxybenzaldehyde.
  • Enhanced Solubility: The tert-butyl group improves solubility in nonpolar solvents, facilitating homogeneous catalysis.

Reactivity in Organic Synthesis:

  • Aldol Condensation: Forms coumarin derivatives with acetic anhydride.
  • Unusual Products: Reacts with acetylacetone to yield chromenylidene ketones, demonstrating its versatility in forming fused heterocycles.

XLogP3

3.2

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation]

Pictograms

Irritant

Irritant

Wikipedia

3-t-butyl-5-methoxysalicylaldehyde

Dates

Modify: 2023-08-16

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